7-(Trifluoromethyl)quinoline-3,4-diamine
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Overview
Description
7-(Trifluoromethyl)quinoline-3,4-diamine is a fluorinated quinoline derivative. The quinoline ring system is a significant structure in medicinal chemistry due to its presence in various biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)quinoline-3,4-diamine typically involves the introduction of the trifluoromethyl group and the amine groups onto the quinoline ring. One common method is the cyclization of appropriate precursors followed by functional group modifications.
Industrial Production Methods: Industrial production methods often involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using efficient catalysts, optimizing reaction conditions such as temperature and pressure, and employing continuous flow techniques to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)quinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can modify the quinoline ring or the trifluoromethyl group.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group or the amine groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced quinoline derivatives .
Scientific Research Applications
7-(Trifluoromethyl)quinoline-3,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research focuses on its potential as an anticancer, antibacterial, and antiviral agent due to its enhanced biological activity.
Industry: It is used in the development of materials with unique properties, such as liquid crystals and dyes
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)quinoline-3,4-diamine involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Pathways Involved: It affects pathways related to cell proliferation, apoptosis, and signal transduction, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
4-Hydroxy-7-(trifluoromethyl)quinoline: Exhibits similar biological activities but differs in its functional groups.
4-Chloro-7-(trifluoromethyl)quinoline: Another fluorinated quinoline with distinct reactivity and applications.
7-(Trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid: Used in different research contexts due to its carboxylic acid group.
Uniqueness: 7-(Trifluoromethyl)quinoline-3,4-diamine is unique due to the presence of both the trifluoromethyl group and the diamine functionality, which confer distinct chemical reactivity and biological activity compared to other fluorinated quinolines .
Properties
Molecular Formula |
C10H8F3N3 |
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Molecular Weight |
227.19 g/mol |
IUPAC Name |
7-(trifluoromethyl)quinoline-3,4-diamine |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)5-1-2-6-8(3-5)16-4-7(14)9(6)15/h1-4H,14H2,(H2,15,16) |
InChI Key |
NDXLCNWPAKLDHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)N)N |
Origin of Product |
United States |
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